molecular formula C20H23F3N4O2S B284802 3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one

3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one

Cat. No.: B284802
M. Wt: 440.5 g/mol
InChI Key: QZBOXGWSGZLWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is known by the chemical name 'MTPS'. This compound has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.

Scientific Research Applications

MTPS has shown potential applications in pharmaceutical research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. CK2 has been identified as a potential target for cancer therapy, and MTPS has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. MTPS has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

MTPS inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which are involved in various cellular processes. The inhibition of CK2 activity by MTPS has been shown to induce cell cycle arrest and apoptosis in cancer cells. MTPS has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
MTPS has been shown to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is mediated by the inhibition of CK2 activity. MTPS has also been shown to inhibit the aggregation of amyloid-beta peptides, which is involved in the pathogenesis of Alzheimer's disease. Additionally, MTPS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MTPS has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. MTPS has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, MTPS has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Additionally, MTPS has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on MTPS. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in combination with other therapies for cancer treatment. Additionally, further studies are needed to fully establish the safety profile of MTPS and its potential side effects. Finally, there is a need for the development of more potent and selective inhibitors of CK2, which could have significant implications for the treatment of various diseases.

Synthesis Methods

The synthesis of MTPS involves the reaction of 4-methoxyphenylboronic acid, 4-methylpiperazine, and 2,4-dichloro-5-trifluoromethylpyrimidine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent, such as dimethylformamide or dimethylacetamide, at a temperature of around 100°C. The product is then purified by column chromatography to obtain MTPS in a pure form.

Properties

Molecular Formula

C20H23F3N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C20H23F3N4O2S/c1-26-8-10-27(11-9-26)18(28)7-12-30-19-24-16(13-17(25-19)20(21,22)23)14-3-5-15(29-2)6-4-14/h3-6,13H,7-12H2,1-2H3

InChI Key

QZBOXGWSGZLWDF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Canonical SMILES

CN1CCN(CC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.